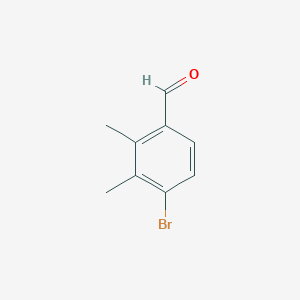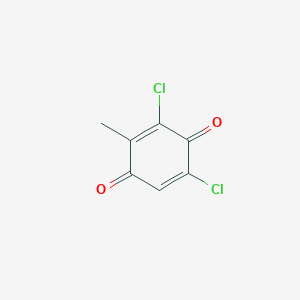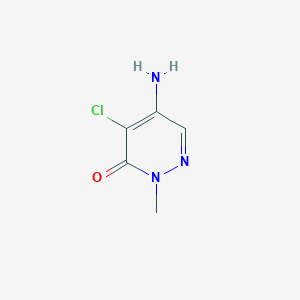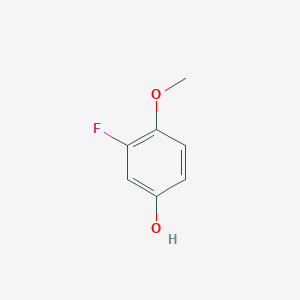
3-Fluoro-4-methoxyphenol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Fluoro-4-methoxyphenol-like compounds often involves strategies such as nucleophilic aromatic substitution, where fluorinated compounds are reacted with nucleophiles to introduce methoxy groups. For instance, 4-Fluoro-3-phenoxytoluene was synthesized through Ullmann coupling reaction, highlighting a method that could be adapted for synthesizing compounds with similar structural motifs (Zhao Wenxian et al., 2004).
Wissenschaftliche Forschungsanwendungen
1. Application in Plastics, Adhesives, and Coatings Industry
- Summary : m-Aryloxy phenols are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods : The specific methods of application would depend on the type of product being manufactured. Generally, these compounds would be mixed with the base material during the production process to enhance its properties .
- Results : The use of m-Aryloxy phenols in these industries results in products with improved thermal stability and flame resistance .
2. Application in Non-Linear Optics
- Summary : The first order hyperpolarizability and HOMO-LUMO energy of 3-fluoro-4-methylbenzonitrile, a compound similar to 3-Fluoro-4-methoxyphenol, have been studied for potential applications in non-linear optics .
- Methods : Quantum chemistry calculations were used to predict the polarizability and the first order hyperpolarizability of the compound .
- Results : The study found that the title compound could be an efficient tool for future applications in the field of non-linear optics .
3. Antioxidants
- Summary : m-Aryloxy phenols have potential biological activities, including acting as antioxidants .
- Methods : These compounds can be used in various products where antioxidant properties are desired. The specific methods of application would depend on the product being manufactured .
- Results : The use of m-Aryloxy phenols as antioxidants can help protect against oxidative stress .
4. Ultraviolet Absorbers
- Summary : m-Aryloxy phenols can act as ultraviolet absorbers .
- Methods : These compounds can be incorporated into materials that require protection from UV radiation, such as certain types of plastics and coatings .
- Results : The use of m-Aryloxy phenols as UV absorbers can help protect materials from UV-induced degradation .
5. Flame Retardants
- Summary : m-Aryloxy phenols can act as flame retardants .
- Methods : These compounds can be incorporated into materials that require enhanced flame resistance, such as certain types of plastics, adhesives, and coatings .
- Results : The use of m-Aryloxy phenols as flame retardants can help improve the safety of materials by reducing their flammability .
6. Synthesis of 4-Halo-Masked o-Benzoquinones
- Summary : 4-Fluoro-2-methoxyphenol may be used in the synthesis of 4-halo-masked o-benzoquinones .
- Methods : The specific methods of application would depend on the synthesis process. Generally, these compounds would be used as starting materials or intermediates in the synthesis of 4-halo-masked o-benzoquinones .
- Results : The use of 4-Fluoro-2-methoxyphenol in these syntheses results in the production of 4-halo-masked o-benzoquinones .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORECFXMTZQZHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562712 | |
| Record name | 3-Fluoro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methoxyphenol | |
CAS RN |
452-11-9 | |
| Record name | 3-Fluoro-4-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=452-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

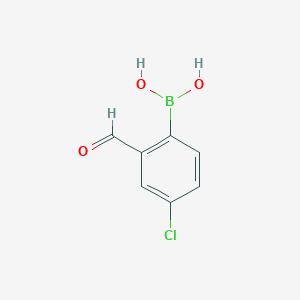
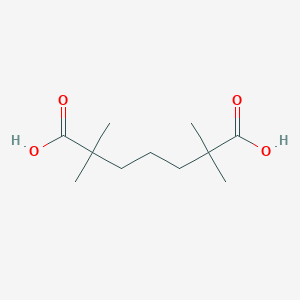
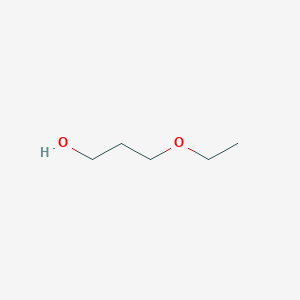
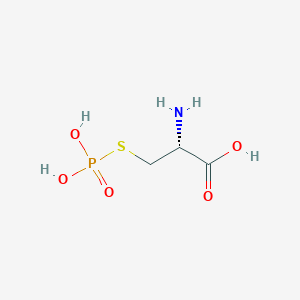
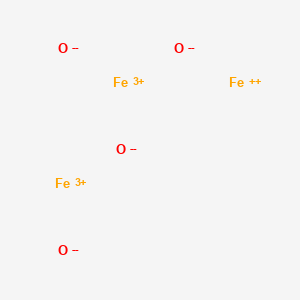
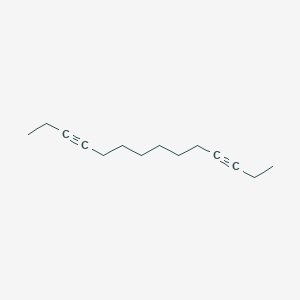
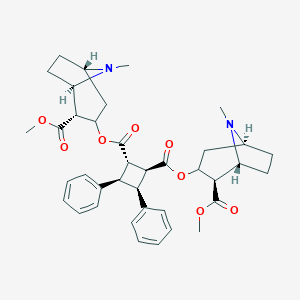
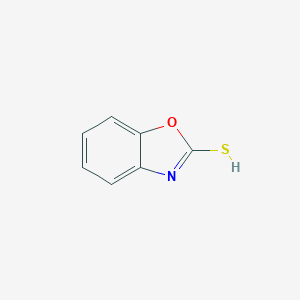
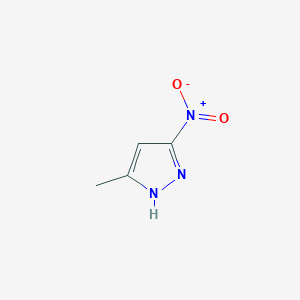
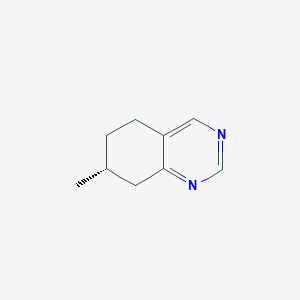
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
